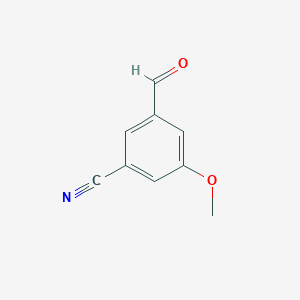

3-Formyl-5-methoxybenzonitrile

Beschreibung

3-Formyl-5-methoxybenzonitrile is an aromatic nitrile derivative featuring a formyl (–CHO) group at position 3 and a methoxy (–OCH₃) group at position 5. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The compound’s structure combines electron-withdrawing (nitrile, formyl) and electron-donating (methoxy) groups, making it a versatile intermediate in organic synthesis, particularly in condensation reactions for pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

3-formyl-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCWVYFPAJMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Formyl-5-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the cyanation of 3-bromo-5-methoxybenzaldehyde. The reaction is typically carried out in the presence of zinc cyanide (Zn(CN)2) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at 90°C under an argon atmosphere for 48 hours. After completion, the reaction mixture is cooled, and the product is purified by silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for 3-Formyl-5-methoxybenzonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Formyl-5-methoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 3-Carboxy-5-methoxybenzonitrile.

Reduction: 3-Hydroxymethyl-5-methoxybenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Formyl-5-methoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Formyl-5-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Analysis

The table below compares 3-Formyl-5-methoxybenzonitrile with key analogs, focusing on substituent effects and molecular properties:

Electronic and Reactivity Differences

- Formyl vs. Halogen Substituents : The formyl group in 3-Formyl-5-methoxybenzonitrile enhances electrophilicity at position 3, facilitating nucleophilic additions (e.g., hydrazone formation, as seen in ’s synthesis of benzimidazole derivatives). In contrast, halogen-substituted analogs like 3-Fluoro-5-methoxybenzonitrile exhibit reduced electrophilicity but increased lipophilicity and metabolic stability .

- This contrasts with 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile, where the methoxyphenoxy group introduces steric bulk and alters solubility .

Physicochemical Properties

- Solubility : The methoxy group in 3-Formyl-5-methoxybenzonitrile improves aqueous solubility compared to halogenated analogs like 2-Fluoro-5-formylbenzonitrile , which is more lipophilic due to fluorine’s electronegativity .

- Thermal Stability : Halogenated compounds (e.g., bromo, chloro derivatives) generally exhibit higher thermal stability than aldehydes, which may decompose under oxidative conditions .

Biologische Aktivität

3-Formyl-5-methoxybenzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

3-Formyl-5-methoxybenzonitrile is characterized by a methoxy group and a formyl group attached to a benzene ring with a nitrile functional group. The chemical structure can be represented as follows:

This compound's unique structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of 3-Formyl-5-methoxybenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes:

- Starting Materials : Methoxybenzaldehyde and suitable nitrile derivatives.

- Reagents : Common reagents may include acid catalysts or bases to facilitate the reaction.

- Conditions : The reaction is usually conducted under reflux or at elevated temperatures to ensure complete conversion.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 3-Formyl-5-methoxybenzonitrile against various bacterial strains. The compound exhibited significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 4 µg/mL |

| Bacillus subtilis | 2 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Antitumor Activity

In vitro studies have also indicated that 3-Formyl-5-methoxybenzonitrile possesses antitumor properties. Research has shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 µM |

| A549 (lung cancer) | 15 µM |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, making it a promising candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of 3-Formyl-5-methoxybenzonitrile against multi-drug resistant strains demonstrated its potential as an alternative treatment option. The compound showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

- Cancer Cell Proliferation : In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of 3-Formyl-5-methoxybenzonitrile. Results indicated a dose-dependent response in cell viability, supporting its role as a potential chemotherapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Formyl-5-methoxybenzonitrile, and what intermediates are critical?

Answer:

3-Formyl-5-methoxybenzonitrile can be synthesized via formylation of 5-methoxybenzonitrile using Vilsmeier-Haack reagents (POCl₃/DMF) or through Suzuki-Miyaura coupling if boronate intermediates are utilized. Key intermediates include 5-methoxybenzonitrile (CAS 1527-89-5) and its halogenated derivatives, which undergo cross-coupling or electrophilic substitution. For example, 2-fluoro-5-formylbenzonitrile derivatives have been synthesized using formyl precursors and propargylamines under mild conditions . Starting materials like hydroxy-methoxybenzaldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) are often commercially available and functionalized via nitrile group introduction .

Advanced: How can density functional theory (DFT) and molecular docking studies elucidate the reactivity of 3-Formyl-5-methoxybenzonitrile in drug discovery?

Answer:

DFT calculations can predict electrophilic/nucleophilic sites via Fukui indices, while molecular docking evaluates binding affinities to biological targets. For instance, ELF (Electron Localization Function) and LOL (Localized Orbital Locator) analyses of similar nitriles reveal electron-rich regions at the formyl and methoxy groups, guiding derivatization for kinase inhibitors or antimicrobial agents . Docking studies on triazine-based analogs (e.g., 4-methoxyphenol derivatives) demonstrate interactions with enzyme active sites, supporting rational drug design .

Basic: What spectroscopic techniques are critical for structural confirmation of 3-Formyl-5-methoxybenzonitrile?

Answer:

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ ~10.2 ppm, while methoxy protons resonate at δ ~3.8 ppm. Aromatic protons show splitting patterns consistent with substituent positions .

- FT-IR : Stretching vibrations for C≡N (~2230 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

- UV-Vis : Conjugation between the formyl and nitrile groups results in absorption maxima ~270–300 nm, useful for photophysical studies .

Advanced: How can conflicting spectroscopic data for 3-Formyl-5-methoxybenzonitrile derivatives be resolved?

Answer:

Contradictions in spectral data (e.g., unexpected coupling constants or missing peaks) require multi-technique validation:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems.

- X-ray crystallography : Provides unambiguous confirmation of substituent positions, as seen in triazine derivatives .

- High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns from impurities .

For example, discrepancies in NOE correlations for methoxybenzonitriles were resolved by comparing computed vs. experimental NMR shifts using software like Gaussian .

Basic: What safety protocols are recommended for handling 3-Formyl-5-methoxybenzonitrile?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition into NOx/SOx .

- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do electronic effects of substituents influence the reactivity of 3-Formyl-5-methoxybenzonitrile in nucleophilic aromatic substitution (NAS)?

Answer:

The methoxy group (-OMe) acts as an electron-donating group (EDG), activating the ring for electrophilic attack at the para position, while the formyl group (-CHO) is electron-withdrawing (EWG), directing nucleophiles to the meta position. This dual electronic profile enables regioselective NAS. For example, in Suzuki couplings, boronate esters preferentially react at the formyl-adjacent position due to EW effects . Computational studies (e.g., NBO analysis) quantify charge distribution, aiding in predicting reaction pathways .

Basic: What are the applications of 3-Formyl-5-methoxybenzonitrile in multicomponent reactions (MCRs)?

Answer:

The formyl and nitrile groups enable participation in Ugi, Strecker, and Biginelli reactions. For example, in Ugi reactions, it reacts with amines, isonitriles, and carboxylic acids to yield tetrazoles or peptidomimetics . The nitrile group can also undergo cycloaddition (e.g., Huisgen click chemistry) to form triazoles, useful in polymer chemistry .

Advanced: What strategies optimize the yield of 3-Formyl-5-methoxybenzonitrile in large-scale syntheses?

Answer:

- Catalyst optimization : Use Pd(OAc)₂/XPhos for Suzuki couplings (yield >85%) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful purification to remove residuals .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) .

- Flow chemistry : Minimizes decomposition via precise temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.